Cas no 1209080-50-1 (5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)

5-Chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a specialized pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a cyclohexanecarbonylpiperidinyl moiety and a methylsulfanyl group, which may enhance binding affinity and metabolic stability. The chloro substituent at the 5-position and the carboxamide linkage contribute to its reactivity and potential as a scaffold for further derivatization. This compound is of interest in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined synthetic route and purity make it suitable for exploratory studies in drug discovery and mechanistic investigations.
5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide structure
1209080-50-1 structure
商品名:5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS番号:1209080-50-1
MF:C18H25ClN4O2S
メガワット:396.934701681137
CID:6222673
PubChem ID:45887902

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • Z408769790
    • EN300-26596891
    • 1209080-50-1
    • 5-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-2-methylsulfanylpyrimidine-4-carboxamide
    • AKOS034288584
    • 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
    • インチ: 1S/C18H25ClN4O2S/c1-26-18-20-11-14(19)15(22-18)16(24)21-13-7-9-23(10-8-13)17(25)12-5-3-2-4-6-12/h11-13H,2-10H2,1H3,(H,21,24)
    • InChIKey: YDIXFZHXAAJTMN-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CN=C(N=C1C(NC1CCN(C(C2CCCCC2)=O)CC1)=O)SC

計算された属性

  • せいみつぶんしりょう: 396.139
  • どういたいしつりょう: 396.139
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 496
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.4

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26596891-0.05g
5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
1209080-50-1 95.0%
0.05g
$212.0 2025-03-20

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 関連文献

5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamideに関する追加情報

Comprehensive Overview of 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS No. 1209080-50-1)

The compound 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, identified by its CAS number 1209080-50-1, is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. This molecule features a unique combination of functional groups, including a pyrimidine core, a cyclohexanecarbonyl moiety, and a methylsulfanyl substituent, which contribute to its distinct physicochemical properties and biological activity. Researchers are increasingly interested in this compound due to its structural complexity and potential applications in drug discovery.

In recent years, the demand for novel heterocyclic compounds like 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has surged, driven by advancements in medicinal chemistry and computational drug design. The compound's pyrimidine-carboxamide scaffold is particularly noteworthy, as it mimics motifs found in many FDA-approved drugs targeting enzymes and receptors. Its CAS 1209080-50-1 identifier ensures precise tracking in regulatory and scientific databases, making it a valuable reference for academic and industrial researchers.

One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?" Synthesis typically involves multi-step organic reactions, including amide coupling, cyclohexanecarbonyl chloride derivatization, and pyrimidine chlorination. The methylsulfanyl group introduces additional reactivity, enabling further functionalization for structure-activity relationship (SAR) studies. These synthetic strategies align with current trends in green chemistry, where researchers prioritize atom economy and reduced waste.

The pharmacokinetic profile of CAS 1209080-50-1 is another hot topic, with queries like "Does 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exhibit blood-brain barrier permeability?" Preliminary computational models suggest moderate lipophilicity due to the cyclohexanecarbonyl fragment, but experimental data remain limited. This gap underscores the need for further in vitro and in vivo studies, especially given the growing interest in central nervous system (CNS) drug development.

From an agrochemical perspective, the methylsulfanyl-pyrimidine structure of 1209080-50-1 has drawn parallels to commercial fungicides and herbicides. Searches such as "Is 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide effective against plant pathogens?" reflect this interest. While no direct studies confirm its pesticidal activity, its structural analogs demonstrate enzyme inhibition in microbial systems, hinting at potential cross-disciplinary applications.

Regulatory and safety assessments for CAS 1209080-50-1 are also a common focus. Questions like "What is the toxicity profile of 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?" highlight the need for standardized GHS classification and ecotoxicology data. As with many research chemicals, proper handling protocols must be followed, though it is not classified under restricted categories.

In summary, 5-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (1209080-50-1) represents a compelling case study in modern small-molecule research. Its multifaceted chemistry addresses pressing questions in drug discovery, agrochemical innovation, and materials science, making it a compound of enduring scientific and commercial relevance.

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